molecular formula C8H5BrClF3OS B14097269 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene

Katalognummer: B14097269
Molekulargewicht: 321.54 g/mol
InChI-Schlüssel: XIFPIBSRWFEYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ringThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-3-chloro-2-fluorobenzene: Similar in structure but lacks the methylsulfanyl and trifluoromethoxy groups.

    1-Bromo-2-chloro-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene: Similar but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both the methylsulfanyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H5BrClF3OS

Molekulargewicht

321.54 g/mol

IUPAC-Name

1-bromo-2-chloro-3-methylsulfanyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrClF3OS/c1-15-7-5(14-8(11,12)13)3-2-4(9)6(7)10/h2-3H,1H3

InChI-Schlüssel

XIFPIBSRWFEYQF-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=C1Cl)Br)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.